2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F5NS. This compound is characterized by the presence of both difluoro and trifluoromethylsulfanyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. The unique electronic properties imparted by the fluorine atoms make this compound particularly interesting for applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Industry: Utilized in the production of advanced materials with specific electronic and chemical properties.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmp) derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a broad range of applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
It’s known that tfmp derivatives are used in the protection of crops from pests, suggesting they may have pesticidal effects .
Action Environment
The broad application of tfmp derivatives in the agrochemical industry suggests they may be designed to be stable and effective in a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as antimony trifluoride (SbF3) in the presence of catalytic amounts of antimony pentachloride (SbCl5) . Another approach includes the reaction of 2,6-dichloro-3-(halodifluoromethoxy)pyridines with fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethylsulfanyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Common Reagents and Conditions
Fluorinating Agents: Antimony trifluoride (SbF3), antimony pentachloride (SbCl5)
Catalysts: Palladium catalysts for cross-coupling reactions
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a range of substituted pyridines.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methylphenol: Another fluorinated compound with similar electronic properties but different functional groups .
2,6-Difluoro-3-methylbenzoyl chloride: Shares the difluoro substitution pattern but has a different functional group .
Uniqueness
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is unique due to the presence of both difluoro and trifluoromethylsulfanyl groups on the pyridine ring This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical syntheses
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NS/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBVYSZMWWIHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1SC(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.